THZ1 Hydrochloride
Overview
Description
Cyclin-dependent kinase 7 (CDK7) inhibitors are a class of compounds that target and inhibit the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Elevated levels of cyclin-dependent kinase 7 have been associated with various types of cancer, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclin-dependent kinase 7 inhibitors typically involves multiple steps, including the formation of key intermediates and the final cyclization or coupling reactions. For example, one common synthetic route involves the use of pyrazolo[1,5-a]pyrimidine derivatives, which are synthesized through a series of reactions including nucleophilic substitution, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of cyclin-dependent kinase 7 inhibitors often involves optimizing the synthetic routes for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Cyclin-dependent kinase 7 inhibitors undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of cyclin-dependent kinase 7 inhibitors include:
Hydrogen peroxide: Used for oxidation reactions.
Sodium borohydride: Used for reduction reactions.
Nucleophiles and electrophiles: Used for substitution reactions.
Major Products
The major products formed from these reactions are typically the desired cyclin-dependent kinase 7 inhibitors with specific functional groups that enhance their inhibitory activity .
Scientific Research Applications
Cyclin-dependent kinase 7 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the role of cyclin-dependent kinase 7 in various chemical reactions and pathways.
Biology: Employed to investigate the biological functions of cyclin-dependent kinase 7 in cell cycle regulation and transcription.
Medicine: Explored as potential therapeutic agents for the treatment of various cancers, including breast cancer, prostate cancer, and leukemia.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinase 7 .
Mechanism of Action
Cyclin-dependent kinase 7 inhibitors exert their effects by binding to the active site of cyclin-dependent kinase 7, thereby preventing its interaction with cyclin H and MAT1. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the phosphorylation of RNA polymerase II and the regulation of transcription factors such as p53 and estrogen receptor .
Comparison with Similar Compounds
Cyclin-dependent kinase 7 inhibitors can be compared with other cyclin-dependent kinase inhibitors, such as:
Cyclin-dependent kinase 4/6 inhibitors: Target cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which are also involved in cell cycle regulation. Examples include palbociclib, ribociclib, and abemaciclib.
Cyclin-dependent kinase 9 inhibitors: Target cyclin-dependent kinase 9, which is involved in transcription elongation.
Cyclin-dependent kinase 7 inhibitors are unique in their dual role in regulating both cell cycle progression and transcription, making them particularly effective in targeting cancers with dysregulated transcriptional processes .
Biological Activity
THZ1 Hydrochloride is a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a critical role in transcriptional regulation and cell cycle control. This compound has garnered significant attention due to its potent anti-tumor activity across various cancer types, particularly in models of multiple myeloma, T-cell acute lymphoblastic leukemia (T-ALL), and neuroblastoma. This article reviews the biological activity of THZ1, focusing on its mechanisms of action, efficacy in different cancer models, and potential therapeutic applications.
THZ1 exerts its biological effects primarily through the inhibition of CDK7, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This inhibition disrupts several key processes:
- Transcriptional Regulation : THZ1 inhibits the transcriptional activation of oncogenes by downregulating super-enhancer-associated genes. This is particularly evident in cancers with MYCN amplification, where THZ1 has shown selective cytotoxicity .
- Cell Cycle Arrest : By inhibiting CDK7, THZ1 induces G2/M phase arrest in cancer cells. Studies have demonstrated that THZ1 treatment leads to significant reductions in the S-phase fraction, indicating impaired DNA synthesis and cell division .
- Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines through downregulation of anti-apoptotic proteins such as MCL-1 and BCL-xL. Ectopic expression of these proteins can protect cells from THZ1-induced lethality .
Efficacy in Cancer Models
THZ1 has been evaluated in numerous preclinical studies across different cancer types:
- Multiple Myeloma : In multiple myeloma models, THZ1 significantly reduced cell proliferation and survival. Treatment with THZ1 led to downregulation of c-MYC and MCL-1 mRNA levels, contributing to increased apoptosis rates. In vivo studies using xenograft models showed improved survival with minimal toxicity at doses of 10 mg/kg administered twice daily .
- T-cell Acute Lymphoblastic Leukemia (T-ALL) : THZ1 demonstrated potent activity against T-ALL cell lines, with IC50 values below 200 nM for over half of the tested lines. The compound's selectivity for cancerous cells over normal human cells highlights its potential as a targeted therapy .
- Neuroblastoma : In neuroblastoma models, THZ1 effectively suppressed MYCN expression and disrupted the MYCN-regulated transcriptome. The compound induced apoptosis selectively in MYCN-amplified cell lines while sparing non-amplified counterparts .
Case Studies
Several case studies illustrate the clinical relevance of THZ1:
Cancer Type | Model | Key Findings |
---|---|---|
Multiple Myeloma | U266 and H929 cell lines | Induced G2/M arrest; downregulated c-MYC and MCL-1 |
T-cell Acute Lymphoblastic Leukemia | Jurkat and Loucy cell lines | Induced apoptosis; selective toxicity against cancer cells |
Neuroblastoma | MYCN-amplified vs non-amplified | Selective cytotoxicity; disrupted MYCN-regulated pathways |
Safety Profile
The safety profile of THZ1 has been assessed in non-tumor-bearing mice. Administration at doses up to 10 mg/kg twice daily over four weeks revealed no significant toxicity, suggesting a favorable therapeutic window for further clinical exploration .
Properties
Molecular Formula |
C31H29Cl2N7O2 |
---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;hydrochloride |
InChI |
InChI=1S/C31H28ClN7O2.ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);1H/b11-6+; |
InChI Key |
LSAGMHUBJCPLJS-ICSBZGNSSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Synonyms |
(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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